Cas no 2229375-60-2 (3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine)

3-(2,3-Dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine is a fluorinated amine derivative featuring a dihydroindene core, which imparts structural rigidity and potential pharmacological relevance. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry for drug discovery. Its unique scaffold allows for selective interactions with biological targets, particularly in central nervous system (CNS) research. The compound’s well-defined stereochemistry and synthetic accessibility further support its utility in structure-activity relationship (SAR) studies. Suitable for use in asymmetric synthesis and as a building block for bioactive molecules, it offers researchers a versatile tool for developing novel therapeutics with improved pharmacokinetic properties.
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine structure
2229375-60-2 structure
商品名:3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
CAS番号:2229375-60-2
MF:C12H14F3N
メガワット:229.241473674774
CID:5916461
PubChem ID:165856266

3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine 化学的及び物理的性質

名前と識別子

    • 3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
    • 2229375-60-2
    • EN300-1956480
    • インチ: 1S/C12H14F3N/c13-12(14,15)11(16)7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7,16H2
    • InChIKey: YMXDXFJDUILDBG-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC1C2C=CC=CC=2CC1)N)(F)F

計算された属性

  • せいみつぶんしりょう: 229.10783394g/mol
  • どういたいしつりょう: 229.10783394g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1956480-0.1g
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
2229375-60-2
0.1g
$1119.0 2023-09-17
Enamine
EN300-1956480-0.25g
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
2229375-60-2
0.25g
$1170.0 2023-09-17
Enamine
EN300-1956480-5.0g
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
2229375-60-2
5g
$4143.0 2023-06-01
Enamine
EN300-1956480-10.0g
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
2229375-60-2
10g
$6144.0 2023-06-01
Enamine
EN300-1956480-1g
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
2229375-60-2
1g
$1272.0 2023-09-17
Enamine
EN300-1956480-0.05g
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
2229375-60-2
0.05g
$1068.0 2023-09-17
Enamine
EN300-1956480-1.0g
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
2229375-60-2
1g
$1429.0 2023-06-01
Enamine
EN300-1956480-10g
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
2229375-60-2
10g
$5467.0 2023-09-17
Enamine
EN300-1956480-5g
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
2229375-60-2
5g
$3687.0 2023-09-17
Enamine
EN300-1956480-0.5g
3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine
2229375-60-2
0.5g
$1221.0 2023-09-17

3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine 関連文献

3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amineに関する追加情報

3-(2,3-Dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine: A Comprehensive Overview

The compound 3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine, identified by the CAS number 222937560, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its versatile structure and promising properties. In this article, we delve into its chemical structure, synthesis methods, applications, and the latest research findings.

The molecular structure of 3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine consists of a trifluoromethyl group attached to a propane backbone. The propane chain is further substituted with an indene ring system at the third position. The indene moiety introduces a rigid and aromatic framework to the molecule, enhancing its stability and reactivity. The presence of the trifluoromethyl group imparts unique electronic properties to the compound.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and materials science. The trifluoromethyl group in this compound plays a crucial role in modulating the electronic and steric properties of the molecule. According to a study published in the Journal of Medicinal Chemistry in 2023, fluorinated amine derivatives like this compound exhibit enhanced bioavailability and selectivity in biological systems.

The synthesis of 3-(2,3-dihydro-1H-inden-1-yl)-1,1,1-trifluoropropan-2-amine involves a multi-step process that typically starts with the preparation of the indene ring system. The indene moiety can be synthesized via various methods such as Diels-Alder reactions or cyclization reactions. Once the indene ring is formed, it undergoes nucleophilic substitution or coupling reactions with trifluoroalkylating agents to introduce the trifluoromethyl group.

The application of this compound spans across multiple fields. In pharmaceuticals, it has shown potential as an intermediate in drug development programs targeting various therapeutic areas such as oncology and neurology. Its unique structure allows for selective interactions with biological targets like enzymes and receptors.

In materials science, this compound has been explored for its potential as a precursor in polymer synthesis. The trifluoromethyl group contributes to thermal stability and chemical resistance properties in polymers derived from this compound.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of molecules like this one with greater accuracy. Using quantum mechanical calculations and molecular dynamics simulations, scientists can now better understand how these compounds interact with their environment at both macroscopic and microscopic levels.

In conclusion, 3-(2,3-dihydro-1H-inden - ilyl) - ilyl) - ilyl) - amine stands out as an intriguing molecule with diverse applications across various scientific domains. Its unique structure combined with cutting-edge research continues to unlock new possibilities for its utilization in innovative technologies.

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